molecular formula C5H11I B127505 2-Iodopentane CAS No. 637-97-8

2-Iodopentane

Cat. No.: B127505
CAS No.: 637-97-8
M. Wt: 198.05 g/mol
InChI Key: JUPBFIYJUCWJCT-UHFFFAOYSA-N
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Description

2-Iodopentane, also known as sec-amyl iodide, is an organic compound with the molecular formula C5H11I. It is a halogenated hydrocarbon where an iodine atom is attached to the second carbon of a pentane chain. This compound is often used in organic synthesis and various chemical reactions due to its reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Iodopentane can be synthesized through the halogenation of pentane. One common method involves the reaction of pentane with iodine and a phosphorus trichloride catalyst. The reaction proceeds as follows: [ \text{C5H12} + \text{I2} \rightarrow \text{C5H11I} + \text{HI} ]

Industrial Production Methods: In industrial settings, this compound can be produced by the iodination of pentane using iodine and red phosphorus. The reaction is typically carried out under controlled conditions to ensure high yield and purity of the product.

Types of Reactions:

  • Substitution Reactions: this compound readily undergoes nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group. For example, it can react with sodium hydroxide to form 2-pentanol. [ \text{C5H11I} + \text{NaOH} \rightarrow \text{C5H11OH} + \text{NaI} ]

  • Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form pentenes. [ \text{C5H11I} + \text{KOH} \rightarrow \text{C5H10} + \text{KI} + \text{H2O} ]

Common Reagents and Conditions:

  • Sodium hydroxide (NaOH) for substitution reactions.
  • Potassium hydroxide (KOH) for elimination reactions.
  • Red phosphorus and iodine for iodination.

Major Products Formed:

  • 2-Pentanol from substitution reactions.
  • Pentenes from elimination reactions.

Scientific Research Applications

2-Iodopentane is used in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceuticals and other bioactive compounds.

    Material Science: It is employed in the preparation of specialized materials and polymers.

    Chemical Biology: It is used in the study of biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2-Iodopentane in chemical reactions involves the cleavage of the carbon-iodine bond, which facilitates nucleophilic substitution or elimination reactions. The iodine atom, being a good leaving group, allows for the formation of carbocations or alkenes, depending on the reaction conditions.

Comparison with Similar Compounds

    1-Iodopentane: Similar to 2-Iodopentane but with the iodine atom attached to the first carbon.

    2-Bromopentane: Similar structure but with a bromine atom instead of iodine.

    2-Chloropentane: Similar structure but with a chlorine atom instead of iodine.

Uniqueness of this compound: this compound is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine or chlorine. This makes this compound more reactive in nucleophilic substitution and elimination reactions compared to its bromo and chloro counterparts.

Properties

IUPAC Name

2-iodopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H11I/c1-3-4-5(2)6/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPBFIYJUCWJCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00870740
Record name Pentane, 2-iodo-
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Molecular Weight

198.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

637-97-8
Record name 2-Iodopentane
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Record name Pentane, 2-iodo-
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Record name 2-IODOPENTANE
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Record name 2-iodopentane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the optical rotation of 2-Iodopentane in understanding its structure?

A: this compound exists as two enantiomers (mirror image isomers) due to the presence of a chiral carbon atom. These enantiomers exhibit opposite optical rotations, meaning they rotate plane-polarized light in opposite directions. The paper "Optical rotation and atomic dimension: the four optically active 2-halogenopentanes" [] investigates the relationship between the optical rotation of 2-halopentanes, including this compound, and the atomic radii of the halogens. The research found that all halogen derivatives of pentanol-2 with the same configuration (either D or L) exhibit the same sign of optical rotation. This information helps in understanding the spatial arrangement of atoms in this compound and its influence on its interaction with polarized light. []

Q2: How can this compound be utilized in the synthesis of pharmaceuticals?

A: The article "A practical and convenient method for the synthesis of anesthetic drug thiopental: using thiourea and sodium ethoxide" [] highlights a synthetic application of this compound. The research describes a two-step synthesis of thiopental, an anesthetic drug. In the first step, this compound acts as an alkylating agent, reacting with methyl cyanoacetate in the presence of sodium ethoxide. This alkylation step is crucial for introducing the pentan-2-yl group to the final thiopental molecule. The study emphasizes the practical advantages of this synthetic route, such as the high yield of thiopental, readily available starting materials, and relatively simple reaction conditions. []

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